2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound featuring a pyrazole and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling through sulfonylation and acetamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be oxidized to form different functional groups.
Substitution: The sulfonyl and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the sulfonyl and indole groups.
5-methoxy-1H-indole: Contains the indole moiety but does not have the pyrazole and sulfonyl groups.
Uniqueness
2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of pyrazole and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23N5O6S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H23N5O6S/c1-12-19(24(26)27)13(2)23(22-12)11-31(28,29)10-18(25)20-7-6-14-9-21-17-5-4-15(30-3)8-16(14)17/h4-5,8-9,21H,6-7,10-11H2,1-3H3,(H,20,25) |
InChI Key |
BFWNYBIAJKLMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CS(=O)(=O)CC(=O)NCCC2=CNC3=C2C=C(C=C3)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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